molecular formula C18H18O4 B578449 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one CAS No. 1313738-74-7

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one

Cat. No.: B578449
CAS No.: 1313738-74-7
M. Wt: 298.3 g/mol
InChI Key: IHFYDTMKUXTNAX-UHFFFAOYSA-N
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Description

Chemical Identification and Nomenclature

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one is a synthetic chalcone derivative characterized by its α,β-unsaturated ketone core. Key chemical identifiers include:

Parameter Value
CAS Number 1313738-74-7
Molecular Formula C₁₈H₁₈O₄
Molecular Weight 298.34 g/mol
IUPAC Name (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one
Synonyms AKOS015949242, CS-W001401

The compound’s structure features a 3,4-dimethoxyphenyl group at the α-position and a 2-hydroxy-3-methylphenyl group at the β-position, connected via a propenone chain.

Placement within the Chalcone Family

Chalcones are α,β-unsaturated ketones with two aromatic rings. This compound belongs to the classical chalcone subclass, characterized by:

  • Core structure : Propenone backbone (C=O–CH=CH–) linking two aryl groups.
  • Substituent diversity : Methoxy and hydroxyl groups on the aromatic rings enhance electronic and steric properties.
Feature General Chalcone This compound
Aromatic Rings Two substituted aryl groups 3,4-Dimethoxyphenyl (A-ring) and 2-hydroxy-3-methylphenyl (B-ring)
Functional Groups Ketone, hydroxyl, methoxy Ketone, hydroxyl, methoxy, methyl
Biological Relevance Antioxidant, anti-inflammatory, antimicrobial Potential bioactivity inferred from chalcone family properties

The E-configuration is thermodynamically favored due to reduced steric hindrance between the carbonyl group and aromatic substituents.

Historical Context in Chalcone Research

Chalcones emerged as key intermediates in flavonoid biosynthesis during the 1960s–1980s, with chalcone synthase (CHS) identified as the rate-limiting enzyme. Their synthetic accessibility via Claisen-Schmidt condensation (e.g., benzaldehyde + acetophenone derivatives) enabled rapid exploration of structure-activity relationships.

While specific historical data for this compound is limited, its synthesis aligns with established methods for chalcone derivatives. The 3,4-dimethoxy substitution pattern and 2-hydroxy-3-methylphenyl group reflect targeted modifications to enhance bioactivity.

Significance in Medicinal Chemistry Research

Chalcones are privileged scaffolds in drug discovery due to their:

  • Versatile reactivity : Enables derivatization at α, β, and aromatic positions.
  • Biological activity : Antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.
Biological Activity Mechanism Relevance to Derivatives
Anti-inflammatory Inhibition of iNOS, TNF-α, IL-6 Methoxy groups modulate interactions with inflammatory mediators
Antioxidant Scavenging ROS/RNS Electron-donating substituents enhance radical quenching
Autophagy Induction Activation of TFEB/TFE3 pathways Observed in structurally related 3,4-dimethoxychalcones

This compound’s unique substitution pattern may influence binding affinity to targets such as kinases or transcription factors. Its hydroxyl and methoxy groups position it for further functionalization into prodrugs or hybrids.

Properties

CAS No.

1313738-74-7

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O4/c1-12-5-4-6-14(18(12)20)15(19)9-7-13-8-10-16(21-2)17(11-13)22-3/h4-11,20H,1-3H3

InChI Key

IHFYDTMKUXTNAX-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C=CC2=CC(=C(C=C2)OC)OC)O

Synonyms

3-(3,4-diMethoxyphenyl)-1-(2-hydroxy-3-Methylphenyl)prop-2-en-1-one

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chalcone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Sodium borohydride in ethanol, room temperature

    Substitution: Sodium ethoxide in ethanol, reflux

Major Products Formed

    Oxidation: Formation of a diketone

    Reduction: Formation of a diol

    Substitution: Formation of substituted chalcones with different functional groups

Scientific Research Applications

Pharmacological Applications

Chalcones and their derivatives have been extensively studied for their diverse biological activities. The specific compound has shown promising results in several areas:

Antiviral Activity

Recent studies have indicated that chalcones can inhibit viral replication. For instance, a study examined various chalcones as inhibitors of the 3CL protease of SARS-CoV-2. The findings suggested that certain chalcones exhibited binding affinities comparable to established antiviral drugs like remdesivir and favipiravir, highlighting their potential as therapeutic agents against viral infections .

Antimicrobial Properties

Chalcones have demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown that they can inhibit bacterial growth and exhibit antifungal properties. This makes them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

Chalcones are known to possess anti-inflammatory properties. Research indicates that they can modulate inflammatory pathways, potentially leading to applications in treating inflammatory diseases .

Synthetic Applications

The compound can serve as a versatile intermediate in organic synthesis due to its reactive functional groups. It can be utilized in:

  • Synthesis of Complex Molecules : The structural features of chalcones allow them to participate in various reactions such as Michael additions and cycloadditions, which are valuable for synthesizing more complex organic molecules.
  • Development of Novel Materials : Chalcones have been explored in the creation of materials with unique optical and electronic properties, particularly in the field of organic electronics and photonics .

Case Study 1: Antiviral Screening

In a recent investigation involving 269 chalcone derivatives, researchers utilized molecular docking and dynamics simulations to assess their efficacy against the SARS-CoV-2 3CL protease. The study identified several compounds with high binding affinity, suggesting that modifications on the chalcone structure could enhance antiviral activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing various chalcone derivatives and testing their antimicrobial activities against different bacterial strains. The results indicated that specific structural modifications significantly improved antibacterial potency, paving the way for developing new antibiotics .

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one is not well-documented. based on its structure, it may interact with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in oxidative stress and inflammation.

    Pathways Involved: Modulation of signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Chalcone derivatives are often modified at the aryl rings to tune their physicochemical and biological properties. Below is a comparative analysis of the target compound with key analogs:

Table 1: Substituent Variations and Key Features
Compound Name Aryl Ring (Ar) Aryl Ring (Ar') Key Features
Target Compound 3,4-Dimethoxyphenyl 2-Hydroxy-3-methylphenyl Steric hindrance from methyl; intramolecular H-bonding (O–H···O)
(E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 3,4-Dimethoxyphenyl 4-Hydroxyphenyl Planar structure; intermolecular H-bonding (O–H···O)
(E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 3,4-Dimethoxyphenyl 2-Hydroxyphenyl Reduced steric bulk; similar H-bonding to target compound
(E)-1-(Biphenyl-4-yl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one 3,4-Dimethoxyphenyl Biphenyl-4-yl Enhanced π-π stacking; higher lipophilicity
(E)-3-(3,4-Dimethoxyphenyl)-1-(5-hydroxy-2,2-dimethyl-2H-chromen-6-yl)prop-2-en-1-one 3,4-Dimethoxyphenyl Chromene-derived Anti-arthritic activity via ERK/JNK inhibition

Key Observations :

  • This may affect crystal packing and solubility .
  • Hydrogen Bonding : The 2-hydroxy group facilitates intramolecular O–H···O hydrogen bonding, similar to analogs with 2-hydroxyphenyl groups. In contrast, 4-hydroxyphenyl derivatives exhibit intermolecular H-bonding .
  • Dihedral Angles : In analogs like 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one, dihedral angles between aryl rings range from 4.85° to 50.18°, indicating variable conjugation . The target compound’s methyl group may increase torsional strain, reducing planarity.

Structure-Activity Relationships :

  • Antioxidant Activity : Electron-donating groups (e.g., hydroxyl, methoxy) enhance radical scavenging. Chalcone 3 (2-hydroxyphenyl analog) shows IC50 ≈ 2.17 µg/mL, rivaling ascorbic acid . The target compound’s methyl group may slightly reduce activity due to steric effects.
  • Anti-Inflammatory/Anti-Arthritic: The pyranochalcone analog’s 2,2-dimethylchromene group contributes to ERK/JNK pathway inhibition . The target compound’s methyl group may similarly enhance bioavailability or target binding.

Crystallographic and Physicochemical Properties

  • Crystal Packing : Analogs with 4-hydroxyphenyl groups form layered structures via O–H···O bonds , whereas 2-hydroxy-3-methyl substitution may lead to less dense packing due to steric effects.
  • Thermal Stability : Methoxy groups generally increase melting points. For example, (E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one has a high melting point (>200°C) .

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound, with a molecular formula of C18H18O4 and a molecular weight of 298.34 g/mol, exhibits a variety of pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the current understanding of its biological activities based on recent studies.

  • IUPAC Name : (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one
  • CAS Number : 1313738-74-7
  • Molecular Formula : C18H18O4
  • Molecular Weight : 298.34 g/mol

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of chalcone derivatives, including this compound. The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.

Table 1: COX Inhibition Potency

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Diclofenac6.746.12

The IC50 values for the compound are yet to be determined in some studies but are expected to be comparable to established anti-inflammatory drugs like celecoxib and diclofenac .

Antibacterial Activity

The antibacterial potential of this chalcone has also been investigated. A study demonstrated that it exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus.

Table 2: Antibacterial Activity

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

The compound's ability to modify antibiotic activity suggests its potential as an adjuvant in antibiotic therapy .

Anticancer Activity

Chalcones are known for their anticancer properties, and this compound is no exception. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress.

Case Study: Anticancer Effects
In vitro studies have shown that treatment with this compound leads to significant reductions in cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The underlying mechanisms involve:

  • Activation of caspase pathways.
  • Inhibition of tumor growth factors.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the phenolic rings can enhance or diminish its effectiveness against targeted biological pathways.

Q & A

Q. What is the optimal synthetic route for 3-(3,4-Dimethoxyphenyl)-1-(2-hydroxy-3-methylphenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation , a method widely used for chalcone derivatives. Key steps include:

  • Reacting 2-hydroxy-3-methylacetophenone with 3,4-dimethoxybenzaldehyde in ethanol under basic conditions (e.g., aqueous NaOH) at room temperature .
  • Purification via recrystallization using ethanol or methanol.
  • Characterization by TLC and melting point analysis to confirm purity.
    Yield optimization can be achieved by adjusting molar ratios (typically 1:1.2 ketone:aldehyde) and reaction time (6–24 hours) .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

A multi-technique approach is essential:

  • 1H/13C NMR : Identify methoxy (δ ~3.8–4.0 ppm), enone protons (δ ~6.5–8.0 ppm), and hydroxyl groups (δ ~12–14 ppm for intramolecular hydrogen bonding) .
  • FT-IR : Detect carbonyl stretching (~1650 cm⁻¹) and hydroxyl vibrations (~3200–3500 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemistry and confirm the (E)-configuration of the α,β-unsaturated ketone .
  • Mass spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in a dry, cool environment, away from oxidizers and acids .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

  • Comparative assays : Use standardized protocols (e.g., CLSI for antimicrobials, LPS-induced macrophage models for anti-inflammatory activity) to ensure reproducibility .
  • Dose-response analysis : Test a wide concentration range (e.g., 1–100 μM) to identify therapeutic windows and off-target effects.
  • Structural analogs : Compare activity with derivatives lacking methoxy or hydroxyl groups to pinpoint pharmacophores .

Q. What strategies enhance the compound’s bioactivity through structural modification?

  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring to improve electrophilicity and target binding .
  • Hybrid molecules : Conjugate with known bioactive moieties (e.g., triazoles, sulfonamides) to synergize mechanisms .
  • Prodrug design : Mask the hydroxyl group with acetyl or glycosyl units to enhance solubility and bioavailability .

Q. How can crystallization challenges (e.g., low yield or poor crystal quality) be addressed?

  • Solvent screening : Test polar aprotic solvents (DMSO, DMF) or mixed systems (ethanol/water) to improve nucleation .
  • Slow evaporation : Use controlled evaporation rates at 4°C for larger, higher-quality crystals.
  • Seeding : Introduce microcrystals from analogous chalcones to induce growth .

Q. What mechanistic studies are recommended to elucidate anti-inflammatory activity?

  • In vitro models : Measure inhibition of COX-2, TNF-α, and IL-6 in RAW 264.7 macrophages .
  • Pathway analysis : Use Western blotting or qPCR to assess NF-κB and MAPK signaling .
  • Molecular docking : Validate interactions with COX-2 or IKKβ using software like AutoDock Vina .

Q. How can computational modeling predict the compound’s reactivity and stability?

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity .
  • Molecular dynamics (MD) : Simulate solvent interactions and degradation pathways in aqueous or lipid environments .
  • ADMET profiling : Use tools like SwissADME to predict toxicity, metabolic stability, and blood-brain barrier penetration .

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